molecular formula C22H16ClN7O B2386178 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007061-19-9

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2386178
CAS No.: 1007061-19-9
M. Wt: 429.87
InChI Key: ZBOKSXFREGFLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, provided for research and development purposes. The core structure of this molecule incorporates a pyrazolo[3,4-d]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry known for its ability to mimic purine bases, thereby often exhibiting potent biological activity by interacting with enzyme active sites . Specifically, this scaffold is a key structural component in several pharmacologically active molecules, most notably the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib . The specific biological activity and mechanism of action for this particular derivative have not been characterized in the public domain and require investigation by the research customer. The compound is intended for research use only and is not approved for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety assessments and handle the product in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN7O/c1-14-11-19(27-22(31)15-5-3-2-4-6-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-7-16(23)8-10-17/h2-13H,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOKSXFREGFLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis Approaches

Construction of the Pyrazolo[3,4-d]Pyrimidine Core

The synthesis typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine scaffold. In one protocol, 4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-amine undergoes cyclocondensation with thiourea in ethanol under sodium ethoxide catalysis (2.5 mol%), yielding the thioxo-pyrazolo[3,4-d]pyrimidine intermediate (72% yield). Alternatively, refluxing 4-chlorobenzoic acid with acetophenone and malononitrile in piperidine-catalyzed ethanol produces fused pyrazolo-pyrimidine derivatives via Knoevenagel condensation.

Table 1: Key Reaction Conditions for Core Synthesis
Starting Material Reagent/Catalyst Temperature (°C) Time (h) Yield (%) Source
4-Chlorobenzaldehyde derivative Thiourea/NaOEt 78 (reflux) 6 72
4-Chlorobenzoic acid Piperidine 80 8 65

Amide Bond Formation and Functionalization

The benzamide moiety is introduced via nucleophilic acyl substitution. A two-step approach involves:

  • Activation : 4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at 60°C for 3 h.
  • Coupling : Reaction with 3-methyl-1H-pyrazol-5-amine in dichloroethane with 4-methylmorpholine, achieving 95% yield under chemoselective conditions.

For larger-scale production, Patent CN116217424A describes a one-step ammonolysis method where 4-chlorobenzoic acid reacts directly with ammonia gas in benzonitrile at 152°C for 6 h, yielding 72% of the benzamide without intermediate isolation.

Green Chemistry Methodologies

Solvent-Free Fusion Techniques

Microwave-assisted fusion of 4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-amine with benzoyl chloride at 120°C for 75 min achieves 93% yield, eliminating solvent waste. This method reduces reaction time by 40% compared to conventional reflux.

One-Pot Multicomponent Reactions

A green protocol combines 4-chlorobenzaldehyde, ethyl cyanoacetate, and 3-methylpyrazole-5-amine in ethanol/piperidine (5 mol%) under reflux. The reaction proceeds via:

  • Knoevenagel condensation to form an arylidene intermediate.
  • Michael addition-intramolecular cyclization to assemble the pyrazolo-pyrimidine core.
Table 2: Comparison of Green vs. Conventional Methods
Parameter Solvent-Free Fusion One-Pot Multicomponent Traditional Reflux
Reaction Time (h) 1.25 6 8
Yield (%) 93 78 72
E-Factor (kg waste/kg product) 0.8 1.2 3.5

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO- d6): Signals at δ 7.81 (d, J = 7.5 Hz, 2H, Ar-H), 6.10 (bs, 1H, NH), and 2.35 (s, 3H, CH3) confirm the benzamide and methylpyrazole groups.
  • IR : Peaks at 1697 cm⁻¹ (C=O stretch) and 1560 cm⁻¹ (C=N pyrimidine) align with the proposed structure.
  • 13C NMR : Resonances at δ 169.6 (amide carbonyl) and 133.5–127.5 (aromatic carbons) validate regioselective synthesis.

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Uncyclized hydrazine-carboxamide derivatives (e.g., compound 12 in) may form during pyrazolo-triazolo-pyrimidine synthesis. Increasing reaction temperature to 130°C and using anhydrous pyridine reduces this side reaction from 18% to <5%.

Scale-Up Limitations

The patent method’s ammonia gas flow rate (80–100 mL/min) poses scalability challenges due to gas handling infrastructure requirements. Substituting aqueous ammonium hydroxide at 10 mol% excess improves safety while maintaining 68% yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations, potentially yielding various oxo derivatives.

  • Reduction: Reduction reactions can modify the nitro or carbonyl groups, leading to a range of reduced forms.

  • Substitution: Halogen atoms like chlorine can participate in nucleophilic or electrophilic substitution reactions, resulting in modified derivatives.

Common Reagents and Conditions

  • Oxidation: Using reagents like hydrogen peroxide or potassium permanganate under mild conditions.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles (e.g., amines, alcohols) and appropriate catalysts for efficient substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents. For example, substitution reactions may yield a variety of chlorinated or aminated derivatives, each with unique properties.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit significant anticancer activity. Studies have shown that these compounds can inhibit key enzymes involved in tumor growth and proliferation.

  • Mechanism of Action : The proposed mechanism involves the inhibition of kinases that play crucial roles in cellular signaling pathways related to cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may possess activity against bacteria and fungi, potentially making it useful in treating infectious diseases.

Antitumor Activity Assessment

A study conducted on pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy against multiple cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results indicated that certain modifications in the structure could enhance cytotoxicity and selectivity.

Antimicrobial Evaluation

In vitro tests performed on derivatives similar to this compound revealed promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at micromolar concentrations.

Mechanism of Action

The mechanism by which N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The precise pathways involve binding to the active sites, altering enzyme kinetics, or interfering with signaling cascades.

Comparison with Similar Compounds

Analysis :

  • The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the nitro group in , which may reduce metabolic instability associated with nitro groups .

Modifications on the Amide Substituent

Compound Name Amide Substituent Key Differences Molecular Weight (g/mol) Potential Impact
Target Compound Benzamide Reference ~409.87 (estimated) Balanced lipophilicity for membrane permeability
N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide (BI81588, ) 2,2-Dimethylpropanamide Branched aliphatic chain 409.87 Increased hydrophobicity; may affect solubility
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide () 4-Ethoxybenzamide Ethoxy group introduces steric bulk 472.96 Enhanced steric hindrance; potential for improved selectivity

Analysis :

  • The benzamide in the target compound offers a planar aromatic structure for π-π interactions, whereas aliphatic substituents (e.g., 2,2-dimethylpropanamide) may disrupt these interactions but improve metabolic resistance .

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H17ClN6C_{19}H_{17}ClN_{6} and a molecular weight of approximately 364.84 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a benzamide moiety, which is crucial for its biological interactions.

Research indicates that compounds with similar structures exhibit significant inhibition of various kinases, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These targets are critical in cancer cell proliferation and angiogenesis.

Inhibitory Potency

In a study examining related phenylpyrazolo[3,4-d]pyrimidines, compounds demonstrated IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR2. Specifically, one compound in the series showed potent dual inhibition with IC50 values of 0.3 µM for EGFR and 7.60 µM for VEGFR2, indicating that structural modifications can enhance target selectivity and potency .

Biological Activity Summary

Anticancer Activity:

  • Tumor Growth Inhibition: The compound has been shown to inhibit tumor growth in various cancer models, including MCF-7 breast cancer cells. It induces apoptosis and inhibits cell migration and cycle progression leading to DNA fragmentation .

Enzyme Inhibition:

  • Kinase Inhibitors: The compound's structural similarity to known kinase inhibitors suggests it may also inhibit other kinases involved in cancer progression. For instance, related pyrazolo[3,4-d]pyrimidines have been identified as effective inhibitors of histone demethylases (KDMs), which play roles in epigenetic regulation of gene expression .

Case Studies

  • MCF-7 Cell Line Study:
    • A study evaluated the effects of a structurally similar compound on MCF-7 cells, revealing significant anti-proliferative effects with an IC50 value of 5 µM. The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential.
  • In Vivo Efficacy:
    • In animal models, compounds based on pyrazolo[3,4-d]pyrimidine scaffolds have shown promising results in reducing tumor size when administered at specific dosages over a defined treatment period.

Data Tables

Compound NameTargetIC50 (µM)Biological Activity
Compound 5iEGFR0.3Dual inhibitor
Compound 5iVEGFR27.60Dual inhibitor
N-(...benzamide)KDM4ATBDHistone demethylase inhibitor

Q & A

Q. What are the established synthetic routes for N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, and how can yield/purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include:
  • Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation .
  • Introduction of substituents (e.g., 4-chlorophenyl, benzamide) using coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Optimization parameters:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Triethylamine or Pd-based catalysts improve coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
    Table 1 : Representative Synthetic Conditions and Yields
StepReagents/ConditionsYield (%)Purity (%)Reference
Core formationEthanol, 80°C, 12 h6590
Substituent couplingPd(OAc)₂, DMF, 100°C7288

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., pyrazole C-H coupling patterns) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₁₇ClN₆O: 452.11) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; pyrazolo[3,4-d]pyrimidine derivatives often crystallize in monoclinic systems .

Q. How is the compound’s biological activity initially assessed?

  • Methodological Answer :
  • In vitro kinase assays : Measure IC₅₀ against target kinases (e.g., EGFR, Aurora B) using ADP-Glo™ kits .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Selectivity profiling : Compare activity across kinase panels to identify off-target effects .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors reduce reaction times and improve heat management (e.g., 30% yield increase in core formation) .
  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
  • In-line monitoring : FTIR or HPLC tracks intermediate formation, minimizing batch failures .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer :
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .
  • Meta-analysis : Aggregate data from multiple labs to identify trends (e.g., higher potency in hypoxic conditions) .
  • Structural analogs : Test derivatives to isolate confounding substituent effects (e.g., 4-chlorophenyl vs. 3-chlorophenyl) .

Q. What computational strategies support rational design of derivatives?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to predict binding modes in kinase ATP pockets (PDB: 4HJO) .
  • QSAR models : Train algorithms on IC₅₀ data to prioritize substituents (e.g., electron-withdrawing groups enhance potency) .
    Table 2 : Computational Tools and Applications
ToolApplicationReference
Schrödinger SuiteBinding free energy calculations
Gaussian 16Transition-state optimization

Q. How do structural modifications impact pharmacokinetic (PK) properties?

  • Methodological Answer :
  • LogP optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity (target LogP < 3) .
  • Metabolic stability : Assess microsomal half-life (human liver microsomes) and identify cytochrome P450 liabilities via CYP450 inhibition assays .

Q. What strategies address poor solubility in in vivo models?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400/water (20:80 v/v) for intraperitoneal administration .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to enhance bioavailability .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for EGFR inhibition (2 nM vs. 15 nM).
Resolution :

  • Variable control : Ensure consistent ATP concentrations (1 mM vs. 10 µM alters results) .
  • Cell line validation : Use EGFR-overexpressing lines (e.g., A431) to minimize endogenous kinase interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.